molecular formula C9H10ClF6NO B5974237 7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL METHYL ETHER

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL METHYL ETHER

Cat. No.: B5974237
M. Wt: 297.62 g/mol
InChI Key: UPQWOGYWJGJJFP-UHFFFAOYSA-N
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Description

7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl methyl ether is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl groups

Properties

IUPAC Name

7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF6NO/c1-18-4-2-3-5(10)6(4)17-7(3,8(11,12)13)9(14,15)16/h3-6,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQWOGYWJGJJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl methyl ether typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, which forms the bicyclic core structure. This is followed by the introduction of the trifluoromethyl groups and the chlorination step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl methyl ether exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
  • 3,3-Bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Uniqueness

The presence of the ether group in 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl methyl ether distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

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